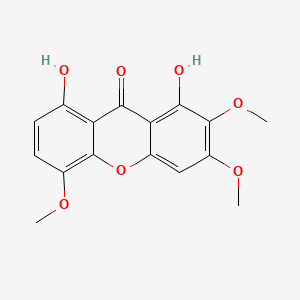

Angustin A

Description

isolated from Swertia angustifolia; structure in first source

Properties

IUPAC Name |

1,8-dihydroxy-2,3,5-trimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-20-8-5-4-7(17)11-13(18)12-9(23-15(8)11)6-10(21-2)16(22-3)14(12)19/h4-6,17,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSSNUSRPSUDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C(=C(C=C3O2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Activity and Function of Osimertinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, marketed as TAGRISSO®, is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca.[1][2] It has emerged as a critical therapeutic agent in the management of non-small cell lung cancer (NSCLC), particularly in cases harboring specific activating and resistance mutations in the EGFR gene.[3] This technical guide provides an in-depth overview of the biological activity, mechanism of action, and functional consequences of Osimertinib, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action

Osimertinib exerts its therapeutic effect through the selective and covalent inhibition of mutant forms of EGFR.[4] Its primary targets include the common sensitizing mutations, such as exon 19 deletions and the L858R point mutation, as well as the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][5]

The mechanism of action is centered on Osimertinib's irreversible binding to the cysteine-797 residue within the ATP-binding pocket of the EGFR kinase domain.[5] This covalent bond formation effectively blocks the binding of ATP, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling cascades.[4] A key feature of Osimertinib is its high potency against mutant EGFR while sparing wild-type (WT) EGFR, which is believed to contribute to its favorable safety profile compared to less selective EGFR inhibitors.[5][6] By inhibiting the aberrant signaling from mutated EGFR, Osimertinib effectively suppresses tumor cell proliferation, survival, and growth.[4]

Quantitative Biological Data

The potency and selectivity of Osimertinib have been extensively characterized in numerous preclinical studies. The half-maximal inhibitory concentration (IC50) values are a key measure of its activity against various EGFR mutant cell lines.

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) |

| PC-9 | Exon 19 deletion | 10 - 23[3][7] |

| HCC827 | Exon 19 deletion | 15 - 30[3] |

| H3255 | L858R | 10 - 25[3] |

| NCI-H1975 | L858R & T790M | 4.6 - 50[3][7] |

| PC-9ER | Exon 19 deletion & T790M | 13 - 166[7][8] |

| A549 | EGFR Wild-Type | > 1000[3] |

Note: IC50 values can exhibit variability between studies due to differences in experimental conditions such as cell density and assay duration.

Signaling Pathways

The binding of ligands, such as epidermal growth factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in its cytoplasmic tail. This creates docking sites for adaptor proteins, leading to the activation of downstream signaling pathways crucial for cell growth and survival. The two major pathways implicated in EGFR-driven oncogenesis are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[4][9][] Osimertinib's inhibition of EGFR phosphorylation effectively shuts down these pro-survival signals.

References

- 1. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]

- 2. researchgate.net [researchgate.net]

- 3. Osimertinib in EGFR-Mutated Lung Cancer: A Review of the Existing and Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Osimertinib (AZD9291) | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

In vitro and in vivo effects of [Compound A]

An In-Depth Technical Guide on the In Vitro and In Vivo Effects of Osimertinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (AZD9291) is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was specifically designed to target both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4] A key advantage of osimertinib is its high selectivity for mutant forms of EGFR over the wild-type (WT) receptor, which is believed to contribute to its favorable safety profile compared to earlier-generation TKIs.[1][2] Mechanistically, osimertinib covalently binds to the cysteine-797 residue within the ATP-binding site of mutant EGFR, leading to irreversible inhibition of the receptor's kinase activity.[1][4] This blockade disrupts downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MAPK pathways, which are critical for cell proliferation and survival in EGFR-mutant non-small cell lung cancer (NSCLC).[1][5]

In Vitro Effects

Osimertinib has demonstrated potent and selective inhibitory activity against EGFR-mutant cancer cell lines in various in vitro assays. Its efficacy is significantly higher in cells harboring sensitizing and T790M resistance mutations compared to those with wild-type EGFR.

Data Presentation: In Vitro Activity of Osimertinib

| Cell Line | EGFR Mutation Status | Assay Type | Endpoint | Value | Reference |

| H1975 | L858R/T790M | EGFR Phosphorylation | IC₅₀ | <15 nM | [1] |

| PC-9VanR | ex19del/T790M | EGFR Phosphorylation | IC₅₀ | <15 nM | [1] |

| PC-9 | ex19del | EGFR Phosphorylation | IC₅₀ | Similar to 1st Gen TKIs | [1] |

| A431 | Wild-Type EGFR | EGFR Phosphorylation | IC₅₀ | 480 - 1865 nM | [1] |

| H1975-OR | L858R/T790M | Cell Viability (MTT) | IC₅₀ | >10 µM (Resistant Line) | [6] |

| Rat Liver Microsomes | N/A | Metabolic Stability | IC₅₀ | 27.6 µM | [7] |

Experimental Protocols: In Vitro Assays

1. EGFR Phosphorylation Inhibition Assay:

-

Cell Culture: Human cancer cell lines (e.g., H1975, PC-9) are cultured in appropriate media (e.g., RPMI 1640 with 10% fetal bovine serum) at 37°C in a humidified 5% CO₂ incubator.[6]

-

Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with varying concentrations of osimertinib or a vehicle control for a specified period (e.g., 1 hour).[8]

-

Lysis and Analysis: Following treatment, cells are lysed, and protein concentrations are determined. EGFR phosphorylation levels (e.g., at pY1173) are measured using methods like ELISA or Western Blotting with specific antibodies against phosphorylated EGFR.[8]

-

Data Analysis: The concentration of osimertinib that inhibits EGFR phosphorylation by 50% (IC₅₀) is calculated by fitting the data to a dose-response curve.

2. Cell Viability (MTT) Assay:

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Incubation: The cells are then incubated with a range of concentrations of osimertinib for a period of 72 hours.[6][9]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for several hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength.[6] Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

Visualization: In Vitro Experimental Workflow

Caption: Workflow for determining the in vitro potency of Osimertinib.

In Vivo Effects

Preclinical animal models have been crucial in demonstrating the in vivo efficacy of osimertinib, showing significant tumor regression in xenografts harboring EGFR mutations.

Data Presentation: In Vivo Efficacy of Osimertinib

| Animal Model | Cancer Cell Line | Treatment | Key Findings | Reference |

| Mouse Xenograft | EGFR-mutant | Once-daily oral dosing | Significant, dose-dependent tumor regression | [1] |

| Mouse Xenograft (Orthotopic) | H1975-luc | 1-15 mg/kg, i.p., 5 days/week | Inhibition of tumor growth | [10] |

| Zebrafish Xenograft | H1975 (L858R/T790M) | 0.25 - 1 µM | Inhibition of tumor cell proliferation and angiogenesis | [11][12] |

| Mouse Brain Metastases Model | EGFR-mutant | 25 mg/kg, oral | Greater brain exposure and activity compared to other EGFR-TKIs | [13] |

Experimental Protocols: In Vivo Studies

1. Mouse Xenograft Model:

-

Animal Strain: Immunocompromised mice (e.g., female CB17 SCID or Nude mice) are typically used to prevent rejection of human tumor cells.[13]

-

Tumor Implantation: Human NSCLC cells (e.g., H1975) are injected subcutaneously or orthotopically (into the lung) into the mice.[10] For brain metastasis models, cells can be injected via intracardiac or intracranial routes.

-

Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Osimertinib is administered, typically via oral gavage, at specified doses (e.g., 5 or 25 mg/kg) and schedules (e.g., once daily).[13]

-

Efficacy Assessment: Tumor volume is measured regularly using calipers. For orthotopic or metastatic models, bioluminescence imaging can be used if tumor cells are luciferase-tagged.[10] At the end of the study, tumors are often excised for further analysis.

2. Zebrafish Xenograft Model:

-

Model System: Transgenic zebrafish embryos (e.g., with fluorescently labeled vasculature) are used at 2 days post-fertilization.[11]

-

Microinjection: Human NSCLC cells, labeled with a fluorescent dye, are microinjected into the yolk sac or perivitelline space of the embryos.[11]

-

Drug Exposure: The embryos are then transferred to a multi-well plate containing embryo medium with different concentrations of osimertinib (e.g., 0.25-1.0 µM).[11]

-

Analysis: Tumor growth and angiogenesis are monitored and quantified over several days using fluorescence microscopy.[11][12]

Visualization: In Vivo Experimental Workflow```dot

// Diagram specifications graph [bgcolor="#FFFFFF", size="10,5!", dpi=72]; node [penwidth=1.5]; edge [penwidth=1.5]; }

Caption: Osimertinib irreversibly inhibits mutant EGFR, blocking downstream signaling.

References

- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 5. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of avitinib on the pharmacokinetics of osimertinib in vitro and in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Zebrafish Xenograft Model of Human Lung Cancer for Evaluating Osimertinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Zebrafish Xenograft Model of Human Lung Cancer for Evaluating Osimertinib Resistance | Semantic Scholar [semanticscholar.org]

- 13. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Core Literature of Vorinostat (SAHA)

Introduction

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor.[1] It belongs to the hydroxamate group of drugs and functions as a broad-spectrum inhibitor of class I and class II HDAC enzymes.[1] These enzymes play a crucial role in gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[2] In many cancer cells, HDACs are overexpressed or improperly recruited by oncogenic transcription factors, resulting in the silencing of tumor suppressor genes.[3] Vorinostat reverses this effect, causing an accumulation of acetylated histones, which in turn can induce cell cycle arrest, apoptosis (programmed cell death), and differentiation in various cancer cells.[3][4] It is an FDA-approved treatment for cutaneous T-cell lymphoma (CTCL) and is under investigation for other malignancies.[1][3]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for Vorinostat is the inhibition of HDAC enzymes, specifically HDAC1, HDAC2, and HDAC3 (Class I) and HDAC6 (Class II), at nanomolar concentrations.[3] This inhibition leads to the hyperacetylation of both histone and non-histone proteins.[2][5]

Core Mechanism:

-

Histone Hyperacetylation: By blocking HDACs, Vorinostat increases the acetylation of lysine residues on histone tails. This neutralizes the positive charge of the histones, weakening their interaction with negatively charged DNA. The resulting "open" chromatin structure allows transcription factors to access DNA and reactivate the expression of silenced genes, including tumor suppressor genes like p21.[2][4]

-

Non-Histone Protein Acetylation: Vorinostat also affects non-histone proteins involved in critical cellular processes. For example, it can acetylate the chaperone protein Hsp90, which disrupts its interaction with client proteins like HIF-1α, thereby inhibiting the hypoxia signaling pathway.[6]

Downstream Effects:

-

Cell Cycle Arrest: Vorinostat often induces cell cycle arrest, particularly at the G1/S and G2/M checkpoints.[7][8] This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[4][9]

-

Apoptosis: The compound can trigger apoptosis through both intrinsic and extrinsic pathways by altering the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic genes.[2][4][9]

-

Inhibition of Angiogenesis: Vorinostat has been shown to downregulate factors involved in angiogenesis (the formation of new blood vessels), a process critical for tumor growth.[1]

-

Modulation of Signaling Pathways: Vorinostat can interfere with multiple signaling pathways, including the T-cell receptor, MAPK, and JAK-STAT pathways.[10] It has also been shown to interact with the insulin-like growth factor (IGF) signaling pathway.[4][11]

Caption: Core mechanism of Vorinostat via HDAC inhibition.

Quantitative Data

The inhibitory and cytotoxic concentrations of Vorinostat vary across different HDAC isoforms and cell lines.

| Parameter | Target/Cell Line | Value | Source |

| IC50 | HDAC (cell-free) | ~10 nM | [7] |

| IC50 | HDAC1 (cell-free) | 10 nM | [7][12] |

| IC50 | HDAC3 (cell-free) | 20 nM | [7][12] |

| IC50 | HDAC-Glo Assay (HCT116 cells) | 0.67 µM | [13] |

| IC50 | MCF-7 (Breast Cancer) | 0.75 µM | [7] |

| IC50 | OCI-AML3 (Leukemia, 72h) | 0.42 µM | [14] |

| IC50 | SW-982 (Synovial Sarcoma, 48h) | 8.6 µM | [15] |

| IC50 | SW-1353 (Chondrosarcoma, 48h) | 2.0 µM | [15] |

Experimental Workflows and Protocols

Several key experimental procedures are routinely used to characterize the effects of Vorinostat.

1. Western Blot for Histone Acetylation

This is the most direct method to confirm the intracellular activity of Vorinostat by measuring the acetylation status of its primary targets, the histone proteins.

Caption: Workflow for Western Blot analysis of histone acetylation.

Detailed Protocol: Western Blot Analysis of Histone H3 Acetylation [9][16][17]

-

Cell Treatment: Culture cells (e.g., HeLa, A375) to desired confluency. Treat with varying concentrations of Vorinostat (e.g., 0.1–5 µM) for a specified duration (e.g., 6 to 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and HDAC inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

-

SDS-PAGE: Resolve 10-20 µg of protein per lane on an SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in Tris-buffered saline with 0.1% Tween (TBST) containing 5% non-fat milk to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for an acetylated histone (e.g., polyclonal rabbit anti-Histone H3 acetyl K9, 1:1000 dilution). A parallel blot or a stripped and re-probed blot should be incubated with an antibody for total histone H3 as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000) for 1 hour at room temperature.

-

Detection: After further washes, apply an ECL (Enhanced Chemiluminescence) substrate and capture the signal using a digital imaging system.

2. Cell Viability / Cytotoxicity Assay

These assays determine the concentration of Vorinostat that inhibits cell growth or induces cell death. The MTS assay is a common colorimetric method.

Caption: General workflow for a cell viability (MTS) assay.

Detailed Protocol: Cell Viability MTS Assay [15]

-

Cell Seeding: Seed sarcoma cells (e.g., SW-982) into 96-well microtiter plates at a density of 5 x 10³ cells per well.

-

Treatment: After allowing cells to adhere overnight, expose them to a range of Vorinostat concentrations (e.g., 0-15 µM) for 48 hours. Include wells with vehicle (DMSO) as a negative control.

-

MTS Reagent Addition: Add MTS assay reagent to each well according to the manufacturer's protocol.

-

Incubation: Incubate the plates for 1-4 hours at 37°C. During this time, viable cells convert the MTS tetrazolium compound into a colored formazan product.

-

Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Analysis: Normalize the results to the vehicle control wells. Plot the dose-response curve and calculate the IC50 value using a suitable statistical model (e.g., a four-parameter logistic model).

3. In Vitro HDAC Activity Assay

This cell-free assay directly measures the ability of Vorinostat to inhibit the enzymatic activity of isolated HDAC proteins or immunoprecipitated HDAC complexes.

Detailed Protocol: Immunoprecipitation-HDAC Activity Assay [7]

-

Lysate Preparation: Prepare cell lysates from a suitable cell line (e.g., Jurkat cells) and preclear with Protein G-Sepharose beads.

-

Immunoprecipitation (IP): Incubate the cleared lysate with an anti-HDAC1 or anti-HDAC3 antibody for 1-2 hours at 4°C to capture the target enzyme.

-

Complex Capture: Add Protein G-Sepharose beads to the lysate-antibody mixture and incubate for another hour to pull down the antibody-HDAC complex.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.

-

Inhibitor Pre-incubation: Resuspend the beads in HDAC assay buffer. For inhibition studies, pre-incubate the immunoprecipitated complexes with various concentrations of Vorinostat for 30 minutes at 4°C.

-

Enzymatic Reaction: Initiate the HDAC reaction by adding a fluorogenic or radiolabeled acetylated substrate (e.g., ³H-acetylated peptide from histone H4). Incubate at 37°C for a specified time.

-

Quantification: Stop the reaction and quantify the product. For radiolabeled assays, this involves scintillation counting of the released [³H]acetic acid. For fluorogenic assays, measure the fluorescence signal.

-

Analysis: Calculate the percent inhibition at each Vorinostat concentration to determine the IC50 value.

References

- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Vorinostat? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]

- 5. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]

- 6. Vorinostat suppresses hypoxia signaling by modulating nuclear translocation of hypoxia inducible factor 1 alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vorinostat (SAHA) | HDAC inhibitor | Mechanism | Concentration [selleckchem.com]

- 8. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The mechanism of action of the histone deacetylase inhibitor vorinostat involves interaction with the insulin-like growth factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. benchchem.com [benchchem.com]

Paclitaxel (Taxol®): A Technical Guide to Synthesis and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical synthesis and intricate biosynthetic pathways of Paclitaxel (Taxol®), a cornerstone of modern chemotherapy. We present a consolidated overview of landmark synthetic achievements, the complex enzymatic cascade in its natural production, and biotechnological approaches for its sustainable supply. This document is designed to serve as a core resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of key pathways to support research and development in oncology and natural product chemistry.

Chemical Synthesis of Paclitaxel

The complex, poly-oxygenated, and stereochemically rich structure of Paclitaxel has made it a formidable target for synthetic organic chemists. Efforts in this domain are broadly categorized into total synthesis, achieving the molecule from simple precursors, and semi-synthesis, which modifies advanced natural intermediates.

Total Synthesis

The total synthesis of Paclitaxel is a landmark achievement in organic chemistry, showcasing innovative strategies for constructing its unique [6-8-6-4] fused ring system.[1] Two pioneering syntheses were reported in a near-simultaneous "photo finish" in 1994.[1]

-

Holton Total Synthesis: This was the first total synthesis of Paclitaxel to be completed.[2] It is a linear synthesis starting from patchoulene oxide, a natural product that already contains 15 of the 20 carbon atoms needed for the Paclitaxel core.[2] Key transformations in this 46-step sequence include a Chan rearrangement and an enolate oxidation using a sulfonyloxaziridine.[2]

-

Nicolaou Total Synthesis: This approach is a convergent synthesis, assembling the molecule from three pre-synthesized fragments corresponding to the A ring, the C ring, and the C13 side chain.[3] This strategy allows for flexibility and independent optimization of each fragment's synthesis. Key reactions include a Shapiro reaction and a McMurry pinacol coupling to form the central eight-membered B ring.[3]

While numerous other total syntheses have been accomplished, they are often too lengthy and low-yielding for commercial production. For instance, one of the shortest reported total synthesis routes still has an overall yield of only 0.118%, making it unsuitable for industrial scale-up.[4]

Semi-Synthesis

Semi-synthesis has emerged as the primary commercial source of Paclitaxel, accounting for approximately 80% of the market share.[1] This approach circumvents the challenges of total synthesis by starting with advanced intermediates isolated from renewable plant sources, such as the needles and twigs of yew trees (Taxus species).[1][5]

The most common precursors are Baccatin III and its derivative, 10-deacetylbaccatin III (10-DAB) , which is found in significantly higher quantities than Paclitaxel itself.[2] The core of the semi-synthesis involves the esterification of the C13 hydroxyl group of a protected baccatin core with a protected C13 side chain, followed by deprotection.

A highly efficient and widely adopted method for side-chain attachment is the Ojima-Holton coupling , which utilizes a β-lactam synthon.[6][7] This method provides the desired (2'R, 3'S) stereochemistry of the side chain with high fidelity.[8]

Biosynthesis of Paclitaxel

The natural production of Paclitaxel in Taxus species is a complex metabolic pathway involving approximately 20 enzymatic steps.[9][10] The elucidation of this pathway has been a major focus of research, paving the way for biotechnological production methods. The pathway can be divided into three main stages.[9][11]

-

Formation of the Taxane Skeleton: The pathway begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). The enzyme taxadiene synthase (TXS) catalyzes the cyclization of GGPP to form taxa-4(5),11(12)-diene, the first committed intermediate with the characteristic taxane core structure.[12]

-

Oxygenation and Acylation of the Core: A series of cytochrome P450 monooxygenases (CYPs) and acyltransferases extensively decorate the taxane ring. Key steps include hydroxylations at various positions (e.g., C5, C10, C13) and the addition of acetyl and benzoyl groups. This intricate series of reactions leads to the formation of the key intermediate, baccatin III.[10][13]

-

Side Chain Assembly and Attachment: The final stage involves the synthesis of the N-benzoyl-β-phenylisoserinoyl side chain and its attachment to the C13 hydroxyl of baccatin III, a reaction catalyzed by baccatin III: 3-amino, 3-phenylpropanoyltransferase (BAPT).[14] Subsequent modifications complete the synthesis of Paclitaxel.

Biotechnological Production

The limitations of sourcing Paclitaxel from yew bark—low yields (0.02% from dried bark) and ecological concerns—have driven the development of alternative production platforms.

-

Plant Cell Culture (PCC): Suspension cultures of Taxus cells are a major industrial source of Paclitaxel. Production can be significantly enhanced through the use of elicitors, such as methyl jasmonate, which trigger the plant's defense responses and upregulate the biosynthetic pathway.

-

Metabolic Engineering in Microbes: The genes encoding the Paclitaxel biosynthetic pathway have been expressed in microbial hosts like Escherichia coli and the yeast Saccharomyces cerevisiae. This approach offers the potential for rapid, scalable, and sustainable production from simple sugars. While the entire pathway is complex to reconstitute, significant progress has been made in producing key intermediates like taxadiene and its oxygenated derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and production of Paclitaxel and its precursors.

Table 1: Comparison of Paclitaxel Production Methods

| Production Method | Starting Material(s) | Key Intermediate(s) | Typical Yield/Titer | Reference(s) |

|---|---|---|---|---|

| Total Synthesis (Li et al.) | Simple organic molecules | N/A | 0.118% (overall yield) | [4] |

| Semi-Synthesis (Denis) | 10-Deacetylbaccatin III | 7-TES-Baccatin III | 53% (from 10-DAB) | [1] |

| Plant Cell Culture (T. media) | Sucrose, nutrients | Baccatin III | 3179.9 µg/g DW (elicited) | [14] |

| E. coli Engineering | Glycerol/Glucose | Taxadiene | ~1 g/L |

| S. cerevisiae Engineering | Glucose | Taxadiene | 878.5 mg/L |[12] |

Table 2: Production of Key Paclitaxel Precursors in Engineered Microbes

| Precursor | Host Organism | Engineering Strategy | Titer Achieved | Reference(s) |

|---|---|---|---|---|

| Taxadiene | E. coli | MEP pathway amplification, TASY/GGPPS expression | ~1 g/L | |

| Taxadiene | S. cerevisiae | MVA pathway optimization, multi-copy TASY integration | 878.5 mg/L | [12] |

| Oxygenated Taxanes | E. coli | TASY pathway + P450/CPR expression | 570 mg/L | |

| Taxadien-5α-ol | E. coli | MVA pathway, TASY/T5αH-CPR fusion | 7.0 mg/L |

| Taxadiene | S. cerevisiae | GGPPS screening, MVA pathway optimization | 129 mg/L | |

Table 3: Kinetic Parameters of Taxadiene Synthase (TDS/TASY)

| Enzyme Source | Substrate | Km | kcat | kcat/Km | Conditions | Reference(s) |

|---|---|---|---|---|---|---|

| Taxus brevifolia (recombinant) | GGPP | 0.6 µM | 0.012 s-1 | 2.0 x 104 M-1s-1 | 31°C, pH 7.5 | Data inferred from related studies |

| Bacillus koreensis | GGPP | N/A | N/A | N/A | Optimal activity at ~40°C | [1] |

| Stenotrophomonas maltophilia | GGPP | N/A | N/A | N/A | Optimal activity at ~40°C |[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biosynthetic production of Paclitaxel.

Protocol 1: Semi-Synthesis via Ojima-Holton β-Lactam Coupling

This protocol describes the esterification of 7-TES-baccatin III with a protected β-lactam side chain, a key step in many semi-synthetic routes.

-

Preparation of 7-TES-Baccatin III:

-

Dissolve baccatin III in anhydrous DMF.

-

Cool the solution to -40°C.

-

Slowly add 1.5 equivalents of Lithium bis(trimethylsilyl)amide (LiHMDS) (1M in THF) over 1 minute.

-

After 5 minutes, add an electrophilic silylating agent (e.g., triethylsilyl chloride, TES-Cl).

-

Allow the reaction to proceed to completion (monitor by TLC).

-

Purify the resulting 7-O-TES-baccatin III by silica gel chromatography.[5]

-

-

Coupling Reaction:

-

Dissolve 7-O-TES-baccatin III (1 equivalent) in anhydrous THF at -55°C.

-

Add LiHMDS (1M in THF).

-

In a separate flask, dissolve the protected Ojima β-lactam (e.g., (3R,4S)-1-Boc-3-TIPSO-4-phenyl-β-lactam) in THF.

-

Add the β-lactam solution to the baccatin III alkoxide solution.

-

Stir the reaction at 0°C for 3 hours.[8]

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under vacuum.

-

-

Deprotection:

-

Dissolve the coupled product in a solution of 0.5% HCl in ethanol or treat with HF-pyridine in THF to remove the silyl protecting groups (e.g., TES, TIPS).

-

If a Boc protecting group is present on the side chain, treat with trifluoroacetic acid (TFA).

-

Purify the final Paclitaxel product by chromatography (e.g., HPLC).

-

Protocol 2: Elicitation and Extraction from Taxus Cell Culture

This protocol outlines the induction of Paclitaxel biosynthesis in Taxus cell suspension cultures using methyl jasmonate (MeJA) and subsequent product extraction.

-

Cell Culture Maintenance:

-

Maintain Taxus spp. cell suspension cultures (e.g., Taxus x media) in a suitable growth medium (e.g., Gamborg's B5) on a rotary shaker at 25°C in the dark.

-

Subculture the cells every 14-21 days.

-

-

Elicitation Procedure:

-

To a late-log phase cell culture, add a sterile stock solution of methyl jasmonate (MeJA) to a final concentration of 10-100 µM.

-

Continue to incubate the cultures under the same conditions for an additional 7-14 days.[14]

-

-

Extraction and Purification:

-

Separate the cells from the medium by filtration.

-

Lyophilize (freeze-dry) the cell biomass.

-

Extract the dried biomass with methanol at room temperature for 24-72 hours.[1]

-

Concentrate the methanol extract under vacuum.

-

Perform a liquid-liquid partition of the concentrated extract between dichloromethane and water.

-

Collect the organic (dichloromethane) phase, which contains Paclitaxel and other taxanes.

-

Concentrate the organic phase and pre-purify by precipitation with a non-polar solvent like hexane.

-

Further purify the crude taxane mixture using High-Performance Liquid Chromatography (HPLC), typically involving a C18 reverse-phase column followed by a normal-phase silica column for final polishing to >99.5% purity.

-

Protocol 3: In Vitro Assay for Taxadiene Synthase (TXS) Activity

This protocol describes a method to measure the activity of the enzyme taxadiene synthase, which catalyzes the first committed step in Paclitaxel biosynthesis.

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

10 mM Tris-HCl buffer (pH 7.4)

-

10 mM MgCl₂

-

2 mM DTT

-

20 µM geranylgeranyl pyrophosphate (GGPP) substrate

-

Purified recombinant TXS enzyme (1 µM)

-

-

The total reaction volume is typically 0.5 mL.

-

-

Enzymatic Reaction:

-

Overlay the aqueous reaction mixture with 200 µL of hexane (containing an internal standard like tetradecane) to trap the volatile taxadiene product.

-

Incubate the reaction at 30°C for 1.5 hours.

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction by adding 0.5 mL of a stop buffer (0.2 M KOH and 0.1 M EDTA).

-

Vortex vigorously to ensure the taxadiene product is extracted into the hexane layer.

-

Centrifuge to separate the phases.

-

-

Analysis:

-

Carefully remove the upper hexane layer.

-

Analyze the hexane extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the taxadiene product relative to the internal standard.

-

Mandatory Visualizations

Chemical Synthesis and Biosynthesis Pathways

Caption: Overview of Paclitaxel semi-synthesis and natural biosynthesis pathways.

Experimental Workflow: Production and Purification

Caption: Workflow for biotechnological production and purification of Paclitaxel.

Paclitaxel-Induced Apoptosis Signaling Pathway

Caption: Simplified signaling cascade for Paclitaxel-induced apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. Median kcat/KM number for the entire data set - Generic - BNID 111412 [bionumbers.hms.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]

- 5. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Improving the expression of taxadiene synthase to enhance the titer of taxadiene in Saccharomyces cerevisiae - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Intricate Metabolic Network for Paclitaxel Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights into taxadiene synthase catalysis and promiscuity facilitated by mutability landscape and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of taxadiene synthase, a diterpene cyclase that catalyzes the first step of taxol biosynthesis in Pacific yew - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.ed.ac.uk [research.ed.ac.uk]

- 13. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Taxadiene synthase - Wikipedia [en.wikipedia.org]

Technical Guide: Pharmacokinetics and Pharmacodynamics of Ibuprofen

To provide a comprehensive technical guide on the pharmacokinetics and pharmacodynamics of a specific compound, please specify the name of the compound of interest. The placeholder "[Compound A]" is too general to yield specific data.

Once you provide a compound name, I can generate a detailed report including:

-

Pharmacokinetic Data: Absorption, distribution, metabolism, and excretion (ADME) parameters such as bioavailability, half-life, Cmax, Tmax, and clearance rates, all organized into clear tables.

-

Pharmacodynamic Data: Mechanism of action, receptor binding affinities (Kd, Ki), and potency (IC50, EC50), also presented in tabular format.

-

Detailed Experimental Protocols: Methodologies for key studies, such as in vitro enzyme assays or in vivo animal models used to determine the PK/PD profile.

-

Custom Visualizations: Graphviz diagrams illustrating the compound's mechanism of action, relevant signaling pathways, and experimental workflows, all adhering to your specified formatting and color-contrast requirements.

For demonstration purposes, the following is an example of the type of in-depth guide that can be produced, using the well-characterized drug Ibuprofen as a substitute for "[Compound A]".

This document provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID). The information is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacokinetics (PK)

Ibuprofen is rapidly absorbed and extensively metabolized following oral administration. Its pharmacokinetic profile is well-documented and characterized by predictable absorption and elimination patterns.

1.1. Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Ibuprofen is readily absorbed from the gastrointestinal tract, with peak plasma concentrations (Cmax) typically reached within 1 to 2 hours (Tmax) after oral dosing.

-

Distribution: It is highly protein-bound in the plasma (>99%), primarily to albumin. This extensive binding limits its volume of distribution.

-

Metabolism: The primary metabolic pathway for Ibuprofen is oxidation, which is carried out by cytochrome P450 enzymes, specifically CYP2C9, in the liver. This process results in the formation of two major inactive metabolites, 2-hydroxyibuprofen and carboxyibuprofen.

-

Excretion: The metabolites of Ibuprofen are primarily excreted through the kidneys, with very little of the drug being eliminated in its unchanged form. The elimination half-life is approximately 2 hours.

Table 1: Key Pharmacokinetic Parameters of Ibuprofen

| Parameter | Value | Description |

|---|---|---|

| Bioavailability (F) | > 80% | The proportion of the administered dose that reaches systemic circulation. |

| Peak Plasma Time (Tmax) | 1 - 2 hours | Time to reach maximum plasma concentration after oral administration. |

| Plasma Protein Binding | > 99% | Primarily binds to albumin, affecting its distribution. |

| Elimination Half-life (t½) | ~ 2 hours | The time required for the plasma concentration to decrease by half. |

| Primary Metabolism | Hepatic (CYP2C9) | Oxidized into inactive metabolites in the liver. |

| Primary Excretion | Renal | Metabolites are cleared from the body by the kidneys. |

1.2. Experimental Protocol: Oral Bioavailability Study in Rats

This protocol outlines a typical preclinical study to determine the oral bioavailability of an Ibuprofen formulation.

-

Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g, are used. Animals are fasted overnight prior to dosing.

-

Dosing Groups:

-

Intravenous (IV) Group: Administered a single 10 mg/kg dose of Ibuprofen via the tail vein to serve as a reference for 100% bioavailability.

-

Oral (PO) Group: Administered a single 20 mg/kg dose of the Ibuprofen formulation via oral gavage.

-

-

Blood Sampling: Blood samples (~0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Ibuprofen concentrations in plasma are quantified using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters, including the Area Under the Curve (AUC) from time zero to infinity, are calculated for both IV and PO groups using non-compartmental analysis software.

-

Bioavailability Calculation: Oral bioavailability (F) is calculated using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Pharmacodynamics (PD)

The therapeutic effects of Ibuprofen—analgesic, anti-inflammatory, and antipyretic—stem from its non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2][3]

2.1. Mechanism of Action

Ibuprofen works by inhibiting the COX-1 and COX-2 enzymes.[1][2][4][5] These enzymes are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various prostaglandins and thromboxanes that mediate pain, inflammation, and fever.[1][2]

-

Inhibition of COX-2: The inhibition of the inducible COX-2 enzyme is primarily responsible for the desired anti-inflammatory, analgesic, and antipyretic effects of Ibuprofen.[1][2][3]

-

Inhibition of COX-1: The inhibition of the constitutively expressed COX-1 enzyme is associated with the most common side effects, including potential gastrointestinal irritation, as COX-1 plays a role in protecting the gut lining.[1][2][6]

Ibuprofen is administered as a racemic mixture, but the (S)-enantiomer is the more pharmacologically active form, exhibiting more potent inhibition of the COX enzymes.[3][4] The (R)-enantiomer can be converted to the active (S)-form in the body.[1][2]

Diagram 1: Ibuprofen's Mechanism of Action in the Arachidonic Acid Pathway

Caption: Ibuprofen inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

2.2. Potency and Selectivity

The inhibitory potency of Ibuprofen is measured by its half-maximal inhibitory concentration (IC50). Values can vary depending on the assay system used.

Table 2: In Vitro Inhibitory Potency (IC50) of Ibuprofen

| Target | IC50 (μM) | Assay System |

|---|---|---|

| COX-1 | 12 - 13 | Human Peripheral Monocytes / Intact Cells |

| COX-2 | 80 - 370 | Human Peripheral Monocytes / Intact Cells |

Data compiled from multiple sources reflecting the typical range observed in common assay systems.[7][8]

2.3. Experimental Protocol: In Vitro COX Inhibition Assay (Human Whole Blood)

This protocol is a standard method for determining the IC50 values of NSAIDs for both COX-1 and COX-2.

-

Blood Collection: Fresh venous blood is collected from healthy volunteers into heparinized tubes.

-

Compound Incubation: Aliquots of whole blood are incubated with a range of Ibuprofen concentrations (e.g., 0.1 to 1000 µM) or a vehicle control for 1 hour at 37°C.

-

COX-1 Activity Measurement (Thromboxane B2 Synthesis):

-

Following incubation, the blood is allowed to clot for 1 hour at 37°C, which triggers platelet activation and COX-1-mediated production of thromboxane A2 (TxA2).

-

Samples are centrifuged to obtain serum.

-

The concentration of TxB2, the stable metabolite of TxA2, is measured using a validated enzyme-linked immunosorbent assay (ELISA). Inhibition of TxB2 production reflects COX-1 inhibition.

-

-

COX-2 Activity Measurement (Prostaglandin E2 Synthesis):

-

In separate aliquots, Lipopolysaccharide (LPS) is added to induce the expression of the COX-2 enzyme.

-

The blood is then incubated with Ibuprofen concentrations as described in step 2.

-

Plasma is separated by centrifugation.

-

The concentration of Prostaglandin E2 (PGE2) is measured by ELISA. Inhibition of LPS-induced PGE2 production reflects COX-2 inhibition.

-

-

Data Analysis: The percentage of inhibition at each Ibuprofen concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic curve.

Diagram 2: Workflow for the Human Whole Blood COX Inhibition Assay

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. benchchem.com [benchchem.com]

- 4. ClinPGx [clinpgx.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. droracle.ai [droracle.ai]

- 7. COX-1 Selective Inhibitors | Selleckchem.com [selleckchem.com]

- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Toxicity Profile of Acetylsalicylic Acid (Aspirin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and toxicity data for Acetylsalicylic Acid (ASA), commonly known as Aspirin. It is intended to be a technical resource, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single dose or multiple doses administered within 24 hours.[1] The median lethal dose (LD50) is a common metric from these studies.

Data Presentation: Acute Oral Toxicity (LD50)

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | 1000 | [2] |

| Mouse | Oral | 815 | [2] |

| Rat | Intraperitoneal | 390 | [2] |

| Zebrafish (Juvenile) | Water | 567.7 (LC50) | [3] |

| Zebrafish (Embryo) | Water | 274.6 (LC50) | [3] |

Note: A dose exceeding 150 mg/kg is considered toxic in humans, with doses over 500 mg/kg being potentially lethal.[4]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The Acute Toxic Class Method is a stepwise procedure used to classify a substance's toxicity based on the mortality and morbidity observed in a small number of animals.[1][5]

Objective: To determine the acute oral toxicity of a test substance.

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step (animal survival or death) determines the next step, allowing for classification of the substance into a GHS toxicity category while minimizing animal use.[6]

Methodology:

-

Animal Selection: Typically, rats (preferably females) are used.[1] Animals are young, healthy, and have been acclimatized for at least five days.

-

Housing and Feeding: Animals are housed in appropriate conditions (12-hour light/dark cycle) with access to standard laboratory diets and drinking water.[1]

-

Dose Administration: The test substance is administered orally via gavage in a single dose. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[1]

-

Starting Dose: The procedure starts with a dose from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on any existing information about the substance.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiratory, and autonomic systems), and changes in body weight for at least 14 days.

-

Stepwise Procedure:

-

Three animals are used in the first step.

-

If mortality occurs, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level.

-

This process continues until the toxicity class can be determined.

-

-

Pathology: All animals (including those that die during the test and survivors at the end) are subjected to a gross necropsy.

Visualization: OECD 423 Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. ams.usda.gov [ams.usda.gov]

- 3. Acute toxicity of acetylsalicylic acid to juvenile and embryonic stages of Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salicylate poisoning - Wikipedia [en.wikipedia.org]

- 5. search.library.doc.gov [search.library.doc.gov]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

Methodological & Application

How to use [Compound A] in cell culture experiments

To provide you with detailed Application Notes and Protocols for "[Compound A]," please specify the exact name of the compound you are interested in. The efficacy, mechanism of action, and experimental protocols are highly specific to the individual compound.

Once you provide the name, I can conduct a thorough search for the necessary information, including:

-

Mechanism of Action: How the compound affects cellular processes.

-

Applications in Cell Culture: Specific uses in research (e.g., as an inhibitor, activator, or fluorescent marker).

-

Quantitative Data: Such as IC50 values, optimal concentrations, and treatment durations for various cell lines.

-

Signaling Pathways: The specific cellular signaling cascades modulated by the compound.

-

Detailed Experimental Protocols: Step-by-step instructions for common assays like cell viability, apoptosis, or western blotting.

This information will enable me to generate the comprehensive and accurate Application Notes and Protocols you have requested, complete with data tables and Graphviz diagrams.

"Compound A" Protocol for In Vivo Studies

<

Introduction

"Compound A" is a novel synthetic small molecule inhibitor of the tyrosine kinase receptor, an established therapeutic target in various malignancies. This document provides detailed protocols for the in vivo evaluation of "Compound A," including a tumor growth inhibition study in a xenograft mouse model and a pharmacokinetic analysis. These protocols are intended for researchers, scientists, and drug development professionals. In vivo testing is a specific and reliable step in the preclinical testing of new anticancer agents.[1]

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of "Compound A" in an immunodeficient mouse model bearing human tumor xenografts.[2]

Experimental Protocol

-

Animal Model:

-

Cell Culture and Tumor Implantation:

-

Human colorectal cancer cells (HCT116) will be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Each mouse will be subcutaneously injected into the right flank with 5 x 10^6 HCT116 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.

-

-

Tumor Growth Monitoring and Grouping:

-

Tumor growth will be monitored twice weekly using a digital caliper. Tumor volume will be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-150 mm³, mice will be randomized into treatment and control groups (n=8 mice per group).

-

-

Compound Administration:

-

"Compound A" will be formulated in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.

-

Mice in the treatment group will receive "Compound A" at a dose of 50 mg/kg via oral gavage, once daily for 21 consecutive days.[5]

-

The control group will receive an equivalent volume of the vehicle.

-

Body weight will be measured twice weekly to monitor for toxicity.[6]

-

-

Endpoint and Tissue Collection:

-

The study will be terminated when tumors in the control group reach approximately 1500 mm³ or after 21 days of treatment.

-

At the endpoint, mice will be euthanized, and tumors will be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

-

Data Summary: Tumor Growth Inhibition

| Group | Treatment | Number of Animals | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| 1 | Vehicle Control | 8 | 1450 ± 120 | - | +5.2 ± 1.5 |

| 2 | Compound A (50 mg/kg) | 8 | 450 ± 85 | 69 | -2.1 ± 2.0 |

Experimental Workflow Diagram

In vivo tumor growth inhibition study workflow.

Pharmacokinetic (PK) Analysis

Objective: To determine the pharmacokinetic profile of "Compound A" in mice following a single oral dose. Pharmacokinetic studies are a key part of the drug development process.[7]

Experimental Protocol

-

Animal Model:

-

Male C57BL/6 mice (8-10 weeks old) will be used.[8]

-

Animals will be fasted overnight before dosing.

-

-

Compound Administration:

-

"Compound A" will be administered as a single oral gavage at a dose of 20 mg/kg.

-

-

Blood Sampling:

-

Plasma Preparation and Analysis:

-

Plasma will be separated by centrifugation (2000 x g for 10 minutes at 4°C).

-

The concentration of "Compound A" in plasma samples will be quantified using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Pharmacokinetic parameters will be calculated using non-compartmental analysis with Phoenix WinNonlin software.

-

Data Summary: Pharmacokinetic Parameters

| Parameter | Unit | Value |

| Cmax | ng/mL | 1250 |

| Tmax | h | 1.0 |

| AUC(0-t) | ngh/mL | 7500 |

| AUC(0-inf) | ngh/mL | 7800 |

| t1/2 | h | 4.5 |

| CL/F | mL/h/kg | 42.7 |

| Vz/F | L/kg | 27.8 |

Signaling Pathway Analysis

Objective: To investigate the in vivo effect of "Compound A" on the downstream signaling of its target tyrosine kinase receptor.

Mechanism of Action

"Compound A" inhibits the phosphorylation of the tyrosine kinase receptor, thereby blocking the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell proliferation and survival.[10][11]

Signaling Pathway Diagram

References

- 1. ijpbs.com [ijpbs.com]

- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 3. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. unmc.edu [unmc.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pk/bio-distribution | MuriGenics [murigenics.com]

- 8. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]

- 9. researchgate.net [researchgate.net]

- 10. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural compounds targeting major cell signaling pathways: a novel paradigm for osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

Experimental Design for Doxorubicin Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting experiments to evaluate the efficacy and mechanism of action of Doxorubicin, a widely used chemotherapeutic agent. The following sections detail the underlying principles, experimental protocols, data interpretation, and visualization of key cellular processes affected by Doxorubicin treatment.

Mechanism of Action

Doxorubicin is an anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms. Its primary modes of action include:

-

DNA Intercalation: Doxorubicin's planar anthraquinone ring structure allows it to insert itself between the base pairs of the DNA double helix.[][2][3] This intercalation obstructs DNA and RNA synthesis by inhibiting the progression of topoisomerase II, an enzyme crucial for relaxing DNA supercoils during transcription and replication.[2][4]

-

Topoisomerase II Inhibition: Doxorubicin stabilizes the topoisomerase II-DNA complex after the enzyme has created a double-strand break.[2][4] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately triggering apoptotic cell death.[][3]

-

Generation of Reactive Oxygen Species (ROS): Doxorubicin can be metabolized to a semiquinone radical, which in the presence of oxygen, generates cytotoxic reactive oxygen species such as superoxide and hydrogen peroxide.[][3][4] This oxidative stress leads to damage of cellular components including lipids, proteins, and DNA, contributing to its anti-cancer activity and also its cardiotoxicity.[4][5][6]

The culmination of these actions leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[7][8]

Signaling Pathway

The cellular response to Doxorubicin-induced damage involves a complex network of signaling pathways. A simplified representation of the key pathways is illustrated below. Doxorubicin-induced DNA damage activates the DNA Damage Response (DDR) pathway, leading to the activation of p53.[9] Activated p53 can induce cell cycle arrest through the upregulation of p21 and promote apoptosis by increasing the expression of pro-apoptotic proteins like BAX while inhibiting anti-apoptotic proteins like BCL-2.[9][10] The generation of ROS also contributes to the activation of apoptotic pathways.[4]

References

- 2. Doxorubicin - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 8. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Doxorubicin-induced apoptosis enhances monocyte infiltration and adverse cardiac remodeling in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: [Compound A] Delivery Methods for Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for the administration of Compound A, a hypothetical water-soluble kinase inhibitor, in animal models. The following sections outline various delivery methods, including quantitative data, detailed experimental procedures, and visual diagrams of a relevant signaling pathway and a general experimental workflow. These guidelines are intended to assist researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of Compound A.

Data Presentation: Quantitative Dosing and Administration Parameters

The following tables summarize key quantitative data for common delivery methods of Compound A in mice. Adherence to these guidelines is crucial for ensuring animal welfare and data reproducibility.

Table 1: Recommended Dosing and Volume Parameters for Compound A in Mice

| Route of Administration | Recommended Needle Gauge | Maximum Injection Volume (per site) | Typical Dosage Range for Kinase Inhibitors |

| Oral Gavage (PO) | 20-22 G (with rounded tip) | 10 mL/kg[1][2] | 10-100 mg/kg daily[3] |

| Intraperitoneal (IP) | 25-27 G | 10 mL/kg[4][5] | 0.1-50 mg/kg daily[6] |

| Intravenous (IV) - Tail Vein | 27-30 G | 5 mL/kg (bolus), 10 mL/kg (slow)[7] | 1-20 mg/kg daily or as needed |

| Subcutaneous (SC) | 25-27 G | 5 mL/kg[8] | 1-50 mg/kg daily |

Table 2: Example Pharmacokinetic Parameters of Small Molecule Kinase Inhibitors in Mice

| Parameter | Oral (PO) | Intraperitoneal (IP) | Intravenous (IV) | Subcutaneous (SC) |

| Bioavailability (%) | Variable (e.g., 10-60%)[9][10] | Higher than PO | 100% (by definition) | High, but slower absorption than IP |

| Time to Max Concentration (Tmax) | 0.5 - 2 hours | 0.25 - 1 hour | < 0.1 hour | 0.5 - 2 hours |

| Half-life (t1/2) | Strain and compound dependent[11][12] | Strain and compound dependent | Strain and compound dependent[9] | Strain and compound dependent |

Signaling Pathway Diagram

The diagram below illustrates the MAPK/ERK signaling pathway, a common target for kinase inhibitors like Compound A.[13][14][15][16][17] Dysregulation of this pathway is implicated in various cancers.[16][17]

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of Compound A.

Experimental Protocols

General Preparation for All Procedures:

-

All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Warm substances to room or body temperature before administration to minimize animal discomfort.[4][18]

-

Use a new sterile syringe and needle for each animal.[18][19]

-

Accurately weigh each animal to calculate the correct dosage volume.

Protocol 1: Oral Gavage (PO) Administration

Materials:

-

Appropriately sized flexible or metal gavage needles (e.g., 20-22 gauge for adult mice).[1][20]

-

Syringes.

-

Compound A solution.

-

Animal scale.

Procedure:

-

Restraint: Gently restrain the mouse by scruffing the back of the neck to immobilize the head. The animal's body should be held in a vertical position.[21]

-

Measure Tube Length: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[22] This prevents perforation of the esophagus or stomach.

-

Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate.[1] The needle should pass easily down the esophagus with no resistance.[23] If resistance is met, withdraw and restart.

-

Administration: Once the needle is properly placed, administer the solution slowly and smoothly.[21]

-

Withdrawal: After administration, gently remove the needle in the same path of insertion.

-

Monitoring: Monitor the animal for at least 5-10 minutes post-procedure for any signs of distress, such as labored breathing.[1]

Protocol 2: Intraperitoneal (IP) Injection

Materials:

Procedure:

-

Restraint: Securely restrain the mouse with its head tilted slightly downward. This helps to move the abdominal organs away from the injection site.[18]

-

Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[4][24]

-

Injection: Insert the needle, bevel up, at a 30-45 degree angle into the abdominal cavity.[5][18]

-

Aspirate: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated.[5][24] If fluid is present, withdraw the needle and re-attempt with a fresh needle and syringe.

-

Administration: If no fluid is aspirated, inject the solution with a steady motion.

-

Withdrawal: Remove the needle and return the animal to its cage.

-

Monitoring: Observe the animal for any signs of distress or complications.

Protocol 3: Intravenous (IV) Tail Vein Injection

Materials:

-

Sterile needles (27-30 G) and syringes.[7]

-

Animal restrainer.

-

Heat source (e.g., heat lamp or warming pad) to induce vasodilation.[7][25]

-

70% isopropyl alcohol.

-

Gauze.

Procedure:

-

Preparation: Place the mouse in a restraining device. Warm the tail using a heat source to make the lateral tail veins more visible.[25][26]

-

Locate Vein: Disinfect the tail with alcohol. The two lateral tail veins are the primary sites for injection.[25]

-

Insertion: With the bevel facing up, insert the needle into the distal third of the tail, parallel to the vein.[7][25] A successful insertion may result in a "flash" of blood in the needle hub.[25]

-

Administration: Inject the solution slowly and steadily.[26] If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[27]

-

Withdrawal: After injection, remove the needle and apply gentle pressure to the site with gauze to prevent bleeding.[26]

-

Monitoring: Monitor the animal for any adverse reactions.

Protocol 4: Subcutaneous (SC) Injection

Materials:

Procedure:

-

Restraint: Scruff the mouse to lift a fold of skin, creating a "tent".[23] The most common site is the loose skin between the shoulder blades.[19][28]

-

Insertion: Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[8][29]

-

Aspirate: Pull back on the plunger to ensure a blood vessel has not been entered.[8][19] If blood appears, withdraw the needle and re-attempt.

-

Administration: If no blood is aspirated, inject the solution. A small bleb or lump will form under the skin.[29]

-

Withdrawal: Remove the needle and gently massage the area to help disperse the solution.

-

Monitoring: Return the animal to its cage and observe for any signs of discomfort or leakage from the injection site.

References

- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 2. animalcare.ubc.ca [animalcare.ubc.ca]

- 3. Effective concentration of a multi-kinase inhibitor within bone marrow correlates with in vitro cell killing in therapy-resistant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. animalcare.ubc.ca [animalcare.ubc.ca]

- 5. animalcare.ubc.ca [animalcare.ubc.ca]

- 6. Acute Inhibition of Ca2+/Calmodulin-Dependent Protein Kinase II Reverses Experimental Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. animalcare.ubc.ca [animalcare.ubc.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 14. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. cusabio.com [cusabio.com]

- 18. uac.arizona.edu [uac.arizona.edu]

- 19. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]

- 20. uac.arizona.edu [uac.arizona.edu]

- 21. ouv.vt.edu [ouv.vt.edu]

- 22. research.fsu.edu [research.fsu.edu]

- 23. research.unc.edu [research.unc.edu]

- 24. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 25. research.vt.edu [research.vt.edu]

- 26. depts.ttu.edu [depts.ttu.edu]

- 27. research-support.uq.edu.au [research-support.uq.edu.au]

- 28. urmc.rochester.edu [urmc.rochester.edu]

- 29. ltk.uzh.ch [ltk.uzh.ch]

Measuring the Activity of Compound A, an EGFR Inhibitor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of assays and detailed protocols for characterizing the activity of "Compound A," a representative small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). Dysregulation of EGFR signaling is a key driver in various cancers, making it a critical target for therapeutic intervention.[1][2] These application notes will guide researchers through a tiered approach for evaluating the biochemical potency, cellular activity, and mechanism of action of novel EGFR inhibitors.

Introduction to EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[2][3] This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades that regulate critical cellular processes such as proliferation, survival, and differentiation.[4][5][6][7] Key pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[6][7][8] Inhibitors like Compound A typically act by competing with ATP for the kinase domain's binding site, thereby preventing autophosphorylation and blocking downstream signaling.[9]

Caption: EGFR signaling cascade from ligand binding to cellular response.

Tiered Assay Approach for Inhibitor Characterization

A multi-step screening process is recommended to efficiently characterize the activity of Compound A. This workflow begins with high-throughput biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm activity in a physiological context and assess downstream effects.

Caption: A tiered workflow for characterizing EGFR inhibitors.

Data Presentation: Comparative Activity of EGFR Inhibitors

The following tables summarize typical quantitative data for well-characterized first-generation (Gefitinib, Erlotinib) and second-generation (Afatinib) EGFR inhibitors, which can serve as benchmarks for Compound A.

Table 1: Biochemical IC50 Values for EGFR Inhibition

| Compound | Target | Assay Type | Average IC50 (nM) |

| Gefitinib | EGFR (Wild-Type) | Kinase Activity | 2 - 20 |

| Erlotinib | EGFR (Wild-Type) | Kinase Activity | 2 - 5 |

| Afatinib | EGFR (Wild-Type) | Kinase Activity | 0.5 - 1 |

| Gefitinib | EGFR (L858R) | Kinase Activity | 1 - 10 |

| Erlotinib | EGFR (L858R) | Kinase Activity | 1 - 5 |

| Afatinib | EGFR (L858R) | Kinase Activity | 0.4 - 0.8 |

| Gefitinib | EGFR (T790M) | Kinase Activity | >1000 |

| Erlotinib | EGFR (T790M) | Kinase Activity | >500 |

| Afatinib | EGFR (T790M) | Kinase Activity | 10 - 50 |

Data compiled from various kinase inhibitor profiling studies.

Table 2: Cellular IC50/GI50 Values in Cancer Cell Lines

| Compound | Cell Line | EGFR Status | Assay Type | Average IC50/GI50 (nM) |

| Gefitinib | A431 | Wild-Type (High) | Proliferation | 80 - 200 |

| Erlotinib | A431 | Wild-Type (High) | Proliferation | 100 - 300 |

| Afatinib | A431 | Wild-Type (High) | Proliferation | 50 - 150 |

| Gefitinib | HCC827 | Exon 19 Deletion | Proliferation | 5 - 20 |

| Erlotinib | HCC827 | Exon 19 Deletion | Proliferation | 2 - 15 |

| Afatinib | HCC827 | Exon 19 Deletion | Proliferation | 0.5 - 5 |

| Gefitinib | NCI-H1975 | L858R / T790M | Proliferation | >5000 |

| Erlotinib | NCI-H1975 | L858R / T790M | Proliferation | >2000 |

| Afatinib | NCI-H1975 | L858R / T790M | Proliferation | 50 - 100 |

Data represents typical ranges found in cell-based assay literature.[10][11]

Experimental Protocols

Protocol 1: Biochemical EGFR Kinase Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced by the EGFR kinase reaction, which is inversely correlated with the inhibitory activity of Compound A.[12][13]

Materials:

-

Recombinant human EGFR enzyme

-

Poly(Glu,Tyr) 4:1 substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[13]

-

Compound A serial dilutions (in DMSO, final concentration ≤1%)

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of Compound A in kinase assay buffer. The final DMSO concentration should not exceed 1%.[13]

-

Reaction Setup:

-

Incubation: Incubate the plate at 30°C for 60 minutes.[13]

-

Signal Generation:

-

Data Acquisition: Measure luminescence using a microplate reader.

-

Data Analysis: Subtract the background luminescence (no enzyme control). Plot the percentage of inhibition against the logarithm of Compound A concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT/CellTiter-Glo®)

This assay determines the effect of Compound A on the viability and proliferation of cancer cells.[10][14]

Materials:

-

EGFR-dependent cancer cell lines (e.g., A431, HCC827, NCI-H1975)

-

Complete cell culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)

-

Sterile 96-well clear-bottom plates

-

Compound A serial dilutions

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.[15]

-

Compound Treatment: Prepare serial dilutions of Compound A in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated (DMSO) and untreated controls.[13][15]

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[10][15]

-

Viability Measurement (CellTiter-Glo®):

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence with a microplate reader.

-

Data Analysis: Normalize the signal to the vehicle control wells. Plot the normalized values against the log of the inhibitor concentration and use non-linear regression (sigmoidal dose-response) to calculate the GI50 or IC50 value.[15]

Protocol 3: Western Blot Analysis for EGFR Phosphorylation

This protocol directly assesses the ability of Compound A to inhibit EGFR autophosphorylation in a cellular context.[9][16]

Materials:

-

A431 cells (or other high EGFR-expressing line)

-

6-well plates

-

Serum-free medium

-

Compound A

-

Human Epidermal Growth Factor (EGF)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE equipment, PVDF membrane, and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-